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  • Product: 4-(4-Bromophenyl)morpholine hydrochloride
  • CAS: 1186663-63-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-(4-Bromophenyl)morpholine Hydrochloride: Physicochemical Profiling and Synthetic Applications

Executive Summary In the landscape of modern drug discovery and advanced materials science, 4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7) stands out as a highly versatile bifunctional building block[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, 4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7) stands out as a highly versatile bifunctional building block[1]. This compound seamlessly integrates the pharmacokinetic advantages of a morpholine ring—known for enhancing aqueous solubility and modulating basicity—with the synthetic utility of an aryl bromide handle.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical properties of this compound, explore the mechanistic causality behind its synthesis, and provide field-proven, self-validating protocols for its utilization in cross-coupling reactions.

Physicochemical Profiling

Understanding the physical and chemical properties of both the free base and the hydrochloride salt is critical for optimizing reaction conditions and downstream processing. The hydrochloride salt form is specifically engineered to overcome the inherent limitations of the free base, such as susceptibility to oxidation and poor aqueous solubility[2].

Table 1: Comparative Physicochemical Properties
PropertyFree BaseHydrochloride Salt
CAS Number 30483-75-1[3]1186663-63-7[4]
Molecular Formula C10H12BrNOC10H13BrClNO
Molecular Weight 242.11 g/mol [2]278.57 g/mol
Physical Appearance White to light yellow powder[2]White to off-white crystalline solid
Melting Point 114–118 °C[2]> 200 °C (Decomposes)
Boiling Point ~341.2 °C[2]N/A (Solid state decomposition)
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)
Storage Conditions Sealed, dry, room temperature[2]Desiccated, room temperature

Causality Insight: The protonation of the morpholine nitrogen in the hydrochloride salt significantly elevates the melting point and aqueous solubility due to the formation of a rigid ionic lattice. This makes the HCl salt the preferred form for long-term storage, formulation into biological assays, and precise stoichiometric weighing, as it is less prone to atmospheric degradation than the free base.

Structural and Mechanistic Insights

The chemical architecture of 4-(4-Bromophenyl)morpholine features an electron-donating morpholine moiety para to an electron-withdrawing bromine atom. This push-pull electronic distribution activates the aryl bromide bond, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings).

Below is the logical workflow detailing the synthesis of the free base via Buchwald-Hartwig amination, followed by its conversion to the stable hydrochloride salt.

G A 1,4-Dibromobenzene (Starting Material) C Pd2(dba)3 / BINAP / NaOtBu (Buchwald-Hartwig Conditions) A->C B Morpholine (Nucleophile) B->C D 4-(4-Bromophenyl)morpholine (Free Base) C->D C-N Bond Formation E Anhydrous HCl in Dioxane (Protonation) D->E Solvent Extraction F 4-(4-Bromophenyl)morpholine HCl (Stable Salt) E->F Crystallization

Caption: Synthetic pathway from 1,4-dibromobenzene to 4-(4-Bromophenyl)morpholine hydrochloride.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes observable cues to ensure the researcher can verify the success of the reaction in real-time.

Protocol 1: Synthesis of the Free Base via Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides requires excessively harsh conditions. We utilize Palladium-catalyzed cross-coupling to lower the activation energy barrier, ensuring high regioselectivity and yield.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1,4-dibromobenzene (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and BINAP (4 mol%).

    • Causality: BINAP acts as a bidentate ligand, stabilizing the palladium center and preventing catalyst aggregation (black palladium formation) during the catalytic cycle.

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90 °C for 12 hours.

    • Self-Validation: The reaction mixture will transition from a heterogeneous yellow suspension to a dark, homogeneous red/brown solution, indicating active catalyst turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc) to yield the free base[3].

Protocol 2: Hydrochloride Salt Formation

The free base is converted to the HCl salt to lock the amine lone pair, preventing oxidative degradation and improving handling characteristics.

  • Dissolution: Dissolve the purified 4-(4-Bromophenyl)morpholine free base in a minimum volume of anhydrous diethyl ether.

  • Protonation: Dropwise, add a 4.0 M solution of anhydrous HCl in dioxane (1.1 equiv) while stirring vigorously at 0 °C.

    • Causality: Anhydrous conditions are critical. The presence of water would lead to the formation of a sticky hydrate rather than a free-flowing powder.

    • Self-Validation: The immediate formation of a dense, white crystalline precipitate serves as visual confirmation of successful salt formation.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to afford 4-(4-Bromophenyl)morpholine hydrochloride.

Protocol 3: Downstream Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how to utilize the HCl salt directly in a Suzuki coupling to build complex biaryl architectures.

G A 4-(4-Bromophenyl)morpholine HCl (Electrophile) B Excess K2CO3 (aq) (In Situ Free-Basing) A->B Neutralization D Pd(dppf)Cl2 Catalyst (Oxidative Addition) B->D C Aryl Boronic Acid (Nucleophile) C->D E Transmetalation & Reductive Elimination D->E Catalytic Cycle F Biaryl Morpholine API Core (Target Product) E->F Product Yield

Caption: Workflow for the Suzuki-Miyaura cross-coupling utilizing the hydrochloride salt.

  • Setup: To a microwave vial, add 4-(4-Bromophenyl)morpholine hydrochloride (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Base Addition: Add a 2.0 M aqueous solution of K2CO3 (3.0 equiv) and 1,4-dioxane (to achieve 0.1 M).

    • Causality: The excess base serves a dual purpose: it first neutralizes the HCl salt to generate the reactive free base in situ, and then acts as the essential base for the transmetalation step of the Suzuki catalytic cycle.

  • Execution: Seal the vial, purge with argon, and heat at 100 °C for 4 hours.

  • Validation: TLC monitoring (UV active) will show the consumption of the bromide starting material and the emergence of a new, highly fluorescent biaryl spot.

Industrial and Pharmaceutical Applications

4-(4-Bromophenyl)morpholine hydrochloride is a cornerstone intermediate across multiple high-tech industries:

  • Pharmaceutical Development: It is heavily utilized in the synthesis of neuro-active drugs, analgesics, and anti-inflammatory agents[3]. The morpholine ring frequently improves the blood-brain barrier (BBB) permeability and oral bioavailability of the final Active Pharmaceutical Ingredient (API)[5].

  • Material Science: The compound is employed in the formulation of specialty polymers and resins. The rigid biaryl structures derived from this intermediate enhance thermal stability and chemical resistance in advanced plastics[3].

  • Agrochemicals: It serves as a precursor in the development of next-generation crop protection agents, including targeted pesticides and herbicides[3].

Safety, Handling, and Storage

Working with halogenated amine hydrochlorides requires strict adherence to laboratory safety protocols.

Table 2: Safety and Handling Parameters
ParameterSpecification / Protocol
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2]
Personal Protective Equipment (PPE) N95 dust mask, chemical-resistant gloves, safety goggles[2].
Ventilation Must be handled in a certified chemical fume hood to prevent inhalation of crystalline dust[6].
Incompatibilities Strong oxidizing agents[6].
Spill Response Sweep up solid particles avoiding dust generation. Collect in an airtight container for hazardous waste disposal[6].

References

  • NextSDS Database. "4-(4-Bromophenyl)morpholine Hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-(4-Bromophenyl)morpholine Hydrochloride

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(4-Bromophenyl)morpholine hydrochloride, a crucial parameter for its development as a pharmaceutical candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(4-Bromophenyl)morpholine hydrochloride, a crucial parameter for its development as a pharmaceutical candidate. The stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life.[1] This document outlines a suite of analytical methodologies, including thermal analysis and forced degradation studies, designed to elucidate the intrinsic stability of the molecule. It details the requisite experimental protocols, explains the scientific rationale behind these procedures, and provides a basis for the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals to establish a robust stability profile for 4-(4-Bromophenyl)morpholine hydrochloride, in accordance with regulatory expectations.[2][3]

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a new chemical entity from discovery to a marketable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is a cornerstone. It dictates not only the compound's shelf-life under various storage conditions but also its behavior during manufacturing and formulation.[1][4] For a hydrochloride salt such as 4-(4-Bromophenyl)morpholine hydrochloride, understanding its stability is paramount to prevent potential issues like salt disproportionation, where the salt form reverts to its less soluble free base, which can adversely affect the product's performance.[5][6]

This guide provides a systematic approach to characterizing the thermodynamic stability of 4-(4-Bromophenyl)morpholine hydrochloride. We will delve into the core analytical techniques and stress testing methodologies required to build a comprehensive stability profile, ensuring the quality, safety, and efficacy of the final drug product.[1][2]

Physicochemical Characterization of 4-(4-Bromophenyl)morpholine Hydrochloride

A foundational understanding of the basic physicochemical properties of 4-(4-Bromophenyl)morpholine hydrochloride is a prerequisite for any in-depth stability assessment.

PropertyValue/InformationSource
Chemical Name 4-(4-Bromophenyl)morpholine hydrochloride-
Synonyms N-(4-Bromophenyl)morpholine hydrochloride[7]
CAS Number 30483-75-1 (for the free base)[7]
Molecular Formula C₁₀H₁₃BrClNO-
Molecular Weight 278.57 g/mol -
Appearance White to off-white crystalline powder[8]
Melting Point (free base) 114-118 °C[7][8]
Solubility The morpholine moiety generally enhances solubility.[9] The hydrochloride salt is expected to be more water-soluble than the free base.

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques are indispensable for evaluating the solid-state stability of a drug substance.[10][11] They provide critical information on melting point, decomposition temperature, and polymorphic transitions.[4][10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events.[10][11][12]

Causality Behind Experimental Choices:

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is chosen to ensure thermal equilibrium within the sample and to obtain sharp, well-defined thermal events.

  • Inert Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative degradation of the sample during heating.

Experimental Protocol:

  • Accurately weigh 3-5 mg of 4-(4-Bromophenyl)morpholine hydrochloride into a standard aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition (e.g., 300 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature.

Data Interpretation:

  • Endothermic Peaks: Sharp endotherms typically indicate melting points. Broader endotherms may suggest desolvation or other phase transitions.

  • Exothermic Peaks: Exotherms often signify decomposition of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and desolvation.[13][14][15]

Causality Behind Experimental Choices:

  • Sample Size: A sample size of 5-10 mg is typically used to ensure that the observed mass changes are representative of the bulk material.[16]

  • Atmosphere: The choice of atmosphere (inert or oxidative) can help to elucidate the degradation mechanism.

Experimental Protocol:

  • Weigh 5-10 mg of 4-(4-Bromophenyl)morpholine hydrochloride into a ceramic or platinum TGA pan.[16]

  • Place the pan onto the TGA balance.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a controlled atmosphere (e.g., nitrogen at 50 mL/min).

  • Record the mass loss as a function of temperature.

Data Interpretation:

  • Mass Loss Steps: Each step in the TGA curve corresponds to a mass loss event, such as the loss of water or solvent, or decomposition of the molecule. The temperature at which these losses occur indicates the thermal stability of the compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load Sample into TGA place->load program Set Temperature Program & Atmosphere load->program run Initiate Heating program->run record Record Mass vs. Temperature run->record analyze Analyze TGA Curve record->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways, which is a key aspect of ensuring drug stability and safety.[17][18][19] These studies are conducted under conditions more severe than accelerated stability testing and are mandated by regulatory bodies like the ICH.[17][20]

Causality Behind Experimental Choices:

  • Stress Conditions: The choice of stressors (acid, base, oxidation, heat, light) is designed to mimic the potential degradation pathways a drug substance might encounter during its lifecycle.[20]

  • Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without completely destroying the parent molecule.[20]

General Protocol for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of API acid Acid Hydrolysis (e.g., 0.1 N HCl) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize analyze Analyze by Stability- Indicating Method (e.g., HPLC) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradants (e.g., LC-MS) analyze->identify

Caption: Experimental workflow for forced degradation studies.[21]

Detailed Protocols:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of 4-(4-Bromophenyl)morpholine hydrochloride in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[21]

    • Neutralize the samples before analysis.[21]

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.[21]

    • Incubate at room temperature and collect samples over time.[21]

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) and elevated humidity (e.g., 75% RH) for a defined period.

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][22]

Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify the parent compound from its degradation products.[21] Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Long-Term and Accelerated Stability Studies

Following the initial characterization, formal stability studies are conducted according to ICH guidelines to establish a re-test period.[2][3][22]

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Store at least three primary batches of 4-(4-Bromophenyl)morpholine hydrochloride in containers that simulate the proposed packaging for storage and distribution.[2]

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[23]

  • Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

Conclusion

A thorough investigation of the thermodynamic stability of 4-(4-Bromophenyl)morpholine hydrochloride is a non-negotiable aspect of its development as a safe and effective pharmaceutical agent. The methodologies outlined in this guide, from thermal analysis to forced degradation and long-term stability studies, provide a robust framework for establishing a comprehensive stability profile. The data generated from these studies will be instrumental in formulation development, packaging selection, and defining appropriate storage conditions and shelf-life, ultimately ensuring the quality and consistency of the drug substance.

References

  • Vertex AI Search. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • N/A. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • ICH. Quality Guidelines.
  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.
  • PharmaInfo.
  • N/A.
  • ResolveMass Laboratories Inc. (2026, February 15).
  • PMC. Differential scanning calorimetry (DSC)
  • Onyx. A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products.
  • Sigma-Aldrich. 4-(4-Bromophenyl)morpholine 97 30483-75-1.
  • No-IP. 4-(4-Bromophenyl)
  • PMC. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine.
  • EPFL. Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA)
  • iChemical. 4-(4-Bromophenyl)morpholine, CAS No. 30483-75-1.
  • XRF Scientific. (2023, October 12). A Beginner's Guide to Thermogravimetric Analysis.
  • Chem-Impex. 4-(4-Bromophenyl)morpholine.
  • Torontech. (2025, October 20).
  • Benchchem. Degradation pathways of Morpholine laurate under harsh environmental conditions.
  • HJIC. (2022, September 27).
  • ResearchGate.
  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions.
  • PMC.
  • CD Formulation. Thermogravimetric Analysis (TGA)
  • TA Instruments. Thermogravimetric Analysis (TGA)
  • ResearchGate. Stability of pharmaceutical salts in solid oral dosage forms | Request PDF.
  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms.
  • PubMed. (2017, August 15). Stability of pharmaceutical salts in solid oral dosage forms.
  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis and Isolation of 4-(4-Bromophenyl)morpholine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale Introduction & Mechanistic Rationale 4-(4-Bromophenyl)morpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale

Introduction & Mechanistic Rationale

4-(4-Bromophenyl)morpholine is a highly versatile building block in pharmaceutical development, frequently utilized as an intermediate in the design of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders[1]. The morpholine moiety improves aqueous solubility and pharmacokinetic profiles, while the aryl bromide provides a robust synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

To synthesize this compound efficiently, we employ a chemoselective Buchwald-Hartwig amination . Rather than attempting a difficult nucleophilic aromatic substitution (SNAr) on an unactivated ring or risking over-amination with 1,4-dibromobenzene, this protocol utilizes 1-bromo-4-iodobenzene .

The Causality of Experimental Design:

  • Chemoselectivity: The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). Palladium(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond, allowing strictly mono-amination without polymerizing the substrate.

  • Ligand Choice (Xantphos): Xantphos is a bidentate ligand with a wide bite angle, which favors reductive elimination over β-hydride elimination, ensuring high yields of the target arylamine.

  • Salt Formation: Isolating the compound as a hydrochloride salt (CAS: 1186663-63-7)[2] rather than the free base (CAS: 30483-75-1)[3] enhances its oxidative stability, shelf-life, and handling properties for downstream biological assays.

Experimental Workflow

G R1 1-Bromo-4-iodobenzene + Morpholine Cat Pd2(dba)3, Xantphos NaOtBu, Toluene 80°C, N2 R1->Cat Int Free Base Extraction (CAS: 30483-75-1) Cat->Int Salt HCl in Dioxane Dry Et2O, 0°C Int->Salt Prod Target HCl Salt (CAS: 1186663-63-7) Salt->Prod

Workflow for the chemoselective synthesis of 4-(4-Bromophenyl)morpholine HCl.

Materials and Stoichiometry

Table 1: Reaction Components for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
1-Bromo-4-iodobenzene 282.901.002.83 gElectrophile (limiting reagent)
Morpholine 87.121.201.05 g (1.04 mL)Nucleophile
Pd2(dba)3 915.720.02183 mgPre-catalyst (source of Pd(0))
Xantphos 578.620.04231 mgBidentate phosphine ligand
Sodium tert-butoxide 96.101.401.35 gBase (deprotonates amine)
Toluene (Anhydrous) 92.14N/A50 mLReaction solvent
4M HCl in Dioxane N/A1.503.75 mLProtic source for salt formation

Step-by-Step Methodology

Part A: Buchwald-Hartwig Amination (Free Base Synthesis)

Note: Palladium-catalyzed cross-couplings are highly sensitive to oxygen. Strict adherence to Schlenk techniques or glovebox operations is required to prevent catalyst deactivation.

  • Preparation of the Reaction Vessel: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen (N₂).

  • Reagent Loading: Charge the flask with 1-bromo-4-iodobenzene (2.83 g, 10 mmol), Pd2(dba)3 (183 mg, 2 mol%), Xantphos (231 mg, 4 mol%), and NaOtBu (1.35 g, 14 mmol).

    • Expert Insight: NaOtBu is highly hygroscopic. Weigh and transfer this reagent rapidly or inside a glovebox to prevent moisture-induced quenching of the catalyst.

  • Solvent & Amine Addition: Add anhydrous toluene (50 mL) followed by morpholine (1.04 mL, 12 mmol) via a gas-tight syringe.

  • Degassing (Crucial Step): Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen from the reaction mixture.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-equilibrated oil bath at 80 °C for 12 hours with vigorous stirring.

    • Causality: 80 °C provides sufficient thermal energy for the oxidative addition into the C–I bond while remaining low enough to suppress off-target activation of the C–Br bond.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter the mixture through a pad of Celite to remove the insoluble palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 9:1 to 4:1 gradient) to yield the free base, 4-(4-bromophenyl)morpholine, as a white to light-yellow solid.

Part B: Hydrochloride Salt Formation

The conversion to the HCl salt must be performed in anhydrous conditions to prevent the formation of hydrates and ensure a crisp, filterable precipitate.

  • Dissolution: Dissolve the purified 4-(4-bromophenyl)morpholine free base in anhydrous diethyl ether (30 mL) in a round-bottom flask.

  • Acidification: Cool the solution to 0 °C using an ice-water bath. Slowly add 4M HCl in dioxane (3.75 mL, 1.5 eq) dropwise under continuous stirring.

    • Observation: A white precipitate will begin to form immediately upon the addition of the acid.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete precipitation and crystal maturation.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL) to remove any residual unreacted free base or trace dioxane.

  • Drying: Dry the resulting solid under high vacuum at 40 °C for 4 hours to yield 4-(4-Bromophenyl)morpholine hydrochloride as a fine white powder.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the isolated product must be validated against expected physicochemical parameters. The free base exhibits a characteristic melting point of 114–118 °C[3]. Upon conversion to the HCl salt, a significant shift in solubility and thermal properties is observed.

Table 2: Expected Analytical Profiling

Analytical MethodExpected Result / Signal AssignmentDiagnostic Value
¹H NMR (400 MHz, DMSO-d6) δ ~3.75 (t, 4H, morpholine -CH2-O-), δ ~3.10 (t, 4H, morpholine -CH2-N-), δ ~7.40 (d, 2H, Ar-H), δ ~6.90 (d, 2H, Ar-H), δ ~10.5 (br s, 1H, NH+).Confirms the presence of the morpholine ring and the para-substituted aromatic pattern. The broad singlet at ~10.5 ppm confirms protonation (HCl salt).
¹³C NMR (100 MHz, DMSO-d6) δ ~149.0, 131.5, 117.0, 111.5 (Aromatic C), 65.8 (Morpholine C-O), 48.2 (Morpholine C-N).Verifies carbon skeleton. The signal at ~111.5 ppm is characteristic of the C-Br carbon.
LC-MS (ESI+) m/z [M+H]+ = 242.0 and 244.0 (1:1 ratio)The 1:1 isotopic doublet is the definitive signature of a single bromine atom, confirming no over-coupling occurred.
Melting Point (Free Base) 114 – 118 °C[3]Confirms purity prior to salt formation.

References

  • NextSDS Database. 4-(4-Bromophenyl)morpholine Hydrochloride — Chemical Substance Information (CAS: 1186663-63-7). Retrieved March 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of 4-(4-Bromophenyl)morpholine hydrochloride

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 4-(4-Bromophenyl)morpholine hydrochloride. This compound (Free base CAS: 30483-75-1; Hydrochloride salt CAS: 1186663-63-7) is a highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 4-(4-Bromophenyl)morpholine hydrochloride.

This compound (Free base CAS: 30483-75-1; Hydrochloride salt CAS: 1186663-63-7) is a highly valued intermediate in pharmaceutical development, particularly for analgesics, anti-inflammatory drugs, and neurological therapeutics[1][2]. The standard synthetic route relies on the Buchwald-Hartwig cross-coupling of 1,4-dibromobenzene with morpholine. However, chemists frequently encounter two major bottlenecks: poor chemoselectivity (over-amination yielding 1,4-dimorpholinobenzene) and yield loss during salt isolation .

This guide provides field-proven, mechanistically grounded solutions to optimize your synthesis.

Part 1: Diagnostic Data Matrix

Before adjusting your protocol, compare your current reaction parameters against our optimized baseline. The table below summarizes the quantitative impact of various reaction conditions on the yield of the desired mono-aminated product versus the bis-aminated byproduct.

ParameterSub-Optimal ConditionOptimized ConditionImpact on Mono-Amination YieldCausality / Rationale
Stoichiometry 1:1 (Dihalide:Amine)2:1 to 3:1 (Dihalide:Amine)Increases from ~45% to >85%Statistical probability favors mono-amination; excess dihalide is easily recovered.
Catalyst/Ligand Pd(PPh3)4 or Pd/BINAPPd2(dba)3 / XPhosIncreases conversion by ~30%XPhos stabilizes the highly active monoligated L1Pd(0) species, preventing catalyst death[3].
Base K2CO3 (Weak)NaOtBu (Strong)Reduces reaction time from 24h to 12hNaOtBu rapidly deprotonates the coordinated amine, accelerating reductive elimination.
Salt Formation Aqueous HCl (37%)2M HCl in Anhydrous DioxanePrevents ~20% yield lossAnhydrous conditions prevent the formation of soluble, gummy hydrates during precipitation.

Part 2: Troubleshooting FAQs & Mechanistic Deep Dives

Q1: Why am I isolating large quantities of 1,4-dimorpholinobenzene (bis-amination) instead of my target product? The Causality: 1,4-dibromobenzene possesses two identical electrophilic sites. Once the first morpholine molecule couples to the ring, the newly formed 4-(4-bromophenyl)morpholine becomes highly electron-rich due to the electron-donating nature of the morpholine nitrogen. Theoretically, this electron density should significantly slow down the second oxidative addition of the palladium catalyst[4][5]. However, morpholine is a highly reactive secondary amine, and under prolonged heating or equimolar conditions, the reaction will inevitably proceed to double amination[6]. The Solution: You must engineer the reaction statistically. Use a 2.0 to 3.0 molar excess of 1,4-dibromobenzene . Because 1,4-dibromobenzene is non-polar and the mono-aminated product is significantly more polar, the unreacted starting material can be cleanly and easily recovered during silica gel chromatography (eluting first with pure hexanes).

Q2: My palladium catalyst seems to be dying (turning black) before full conversion. How do I stabilize it? The Causality: Catalyst degradation to inactive "palladium black" occurs when the active Pd(0) species lacks sufficient steric and electronic stabilization, or when the reductive elimination step is too slow. The Solution: Upgrade your ligand to XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). XPhos is a bulky, electron-rich biaryl phosphine that forces the palladium into a highly reactive, 12-electron monoligated L1Pd(0) state[3]. This specific geometry accelerates the oxidative addition of the aryl bromide and facilitates rapid reductive elimination, effectively outcompeting catalyst degradation pathways.

Q3: My free base yield is excellent, but I lose a massive amount of product when converting it to the hydrochloride salt. What is going wrong? The Causality: The free base of 4-(4-bromophenyl)morpholine is highly soluble in organic solvents. If you use aqueous HCl to form the salt, the introduction of water creates a biphasic system or forms a hydrated salt complex that turns into an unfilterable "gum." The Solution: The salt formation must be a self-validating, strictly anhydrous system. Dissolve the purified free base in anhydrous diethyl ether (or MTBE), chill to 0 °C, and add a stoichiometric amount of anhydrous HCl in dioxane. The hydrochloride salt will instantly crash out as a pristine, easily filterable white powder.

Part 3: Mechanistic & Workflow Visualizations

To fully master this synthesis, it is critical to visualize both the microscopic catalytic cycle and the macroscopic laboratory workflow.

CatalyticCycle Pd0 Pd(0)-XPhos Active Monoligated Catalyst OxAdd Oxidative Addition (1,4-dibromobenzene) Pd0->OxAdd PdII_1 XPhos-Pd(II)(Ar)(Br) OxAdd->PdII_1 AmineBind Amine Coordination (Morpholine) PdII_1->AmineBind PdII_2 XPhos-Pd(II)(Ar)(NHR) + HBr AmineBind->PdII_2 Deprot Deprotonation (NaOtBu) PdII_2->Deprot PdII_3 XPhos-Pd(II)(Ar)(NR2) Deprot->PdII_3 RedElim Reductive Elimination (Product Release) PdII_3->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: The Buchwald-Hartwig catalytic cycle highlighting the role of the L1Pd(0) active species.

Workflow Step1 1. Reaction Setup 1,4-Dibromobenzene (2 eq) + Morpholine (1 eq) + Pd2(dba)3 / XPhos Step2 2. Coupling Heat at 80 °C in Toluene for 12h Step1->Step2 Step3 3. Workup Celite Filtration & Silica Chromatography (Isolate Free Base) Step2->Step3 Step4 4. Salt Formation Dissolve in dry Et2O Add 2M HCl in Dioxane at 0 °C Step3->Step4 Step5 5. Isolation Filter precipitate Wash with cold Et2O Vacuum dry Step4->Step5

Caption: Step-by-step experimental workflow from cross-coupling to anhydrous salt isolation.

Part 4: Standard Operating Procedure (SOP)

Phase 1: Buchwald-Hartwig Cross-Coupling

  • Preparation: In a glovebox or under strict Schlenk conditions (argon atmosphere), charge an oven-dried 100 mL Schlenk flask with 1,4-dibromobenzene (4.72 g, 20.0 mmol, 2.0 equiv), Pd2(dba)3 (91.5 mg, 0.1 mmol, 1 mol%), XPhos (119 mg, 0.25 mmol, 2.5 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv).

  • Solvent & Amine Addition: Inject anhydrous, degassed toluene (30 mL) into the flask, followed by morpholine (0.87 g, 10.0 mmol, 1.0 equiv) via a gas-tight syringe.

  • Heating: Seal the flask and heat the reaction mixture in an oil bath at 80 °C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel. Elute first with 100% hexanes to recover the unreacted 1,4-dibromobenzene, then switch to a 90:10 hexanes/ethyl acetate gradient to elute the 4-(4-bromophenyl)morpholine free base as a white/off-white solid.

Phase 2: Anhydrous Hydrochloride Salt Formation

  • Dissolution: Transfer the purified free base into an oven-dried round-bottom flask. Dissolve the solid completely in anhydrous diethyl ether (15 mL per gram of product).

  • Precipitation: Cool the flask to 0 °C in an ice bath under an argon atmosphere. Slowly add 2M HCl in anhydrous dioxane (1.1 equivalents relative to the free base) dropwise via syringe. A pristine white precipitate will form immediately.

  • Isolation: Stir for an additional 15 minutes at 0 °C to ensure complete precipitation. Filter the solid rapidly using a Büchner funnel, wash twice with cold anhydrous diethyl ether (10 mL portions), and dry under high vacuum for 4 hours to yield 4-(4-bromophenyl)morpholine hydrochloride.

Sources

Optimization

Troubleshooting solubility issues of 4-(4-Bromophenyl)morpholine hydrochloride in aqueous solutions

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting and validated protocols for resolving aqueous solubility failures of 4-(4-Bromophenyl)morpholine hydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting and validated protocols for resolving aqueous solubility failures of 4-(4-Bromophenyl)morpholine hydrochloride.

As a morpholine derivative with a highly lipophilic halogenated aromatic ring, this compound presents unique physicochemical challenges. While the hydrochloride salt is intended to enhance aqueous solubility, researchers frequently encounter unexpected precipitation in biological buffers. This guide explores the causality behind these failures and provides self-validating protocols to overcome them.

Part 1: Diagnostic FAQs – The "Why" Behind the Precipitation

Q1: Why does my 4-(4-Bromophenyl)morpholine HCl precipitate immediately when added to PBS or physiological saline? A: This is a classic manifestation of the Common Ion Effect . While hydrochloride salts are designed to improve the solubility of basic drugs, introducing them into chloride-rich media (like PBS or 0.9% NaCl) suppresses their solubility product ( Ksp​ ). The excess chloride ions force the dissolution equilibrium backward, causing the intact HCl salt to precipitate out of solution . The highly lipophilic bromophenyl moiety further exacerbates this by increasing the crystal lattice energy, making the salt highly sensitive to chloride-induced precipitation.

Q2: I tried lowering the pH by adding more 0.1 M HCl to force protonation, but the solubility actually got worse. Why? A: Adding excess HCl introduces a competing dynamic. While lowering the pH ensures the morpholine nitrogen (pKa ~7-8) remains fully protonated, the massive influx of chloride ions from the HCl acid heavily triggers the common ion effect. Furthermore, hydrochloride salts of lipophilic molecules can undergo self-association (hydrophobic stacking) in highly acidic environments, which decreases their activity coefficients and apparent solubility .

Q3: My solution was completely clear in pure water, but turned cloudy after 2 hours at room temperature. What happened? A: This indicates Disproportionation . Every basic drug salt has a pHmax​ —the pH at which the solubility of the ionized salt and the un-ionized free base are exactly equal. If the microenvironmental pH of your water drifts above the pHmax​ (often due to dissolved CO2​ or lack of buffering), the salt dissociates. The morpholine ring deprotonates, and the molecule reverts to its highly hydrophobic free base form, which subsequently crashes out of solution .

Mechanism SolidSalt Solid HCl Salt [Drug-H]+ Cl- AqueousIons Dissolved Ions [Drug-H]+ (aq) + Cl- (aq) SolidSalt->AqueousIons Dissolution FreeBase Precipitated Free Base Drug (solid) AqueousIons->FreeBase Deprotonation ExcessCl Excess Cl- Ions (PBS/Saline/HCl) ExcessCl->AqueousIons Forces equilibrium left (Common Ion Effect) HighPH pH > pH_max (Buffer Drift) HighPH->FreeBase Drives disproportionation

Mechanistic pathways of precipitation: Common ion effect vs. free base disproportionation.

Part 2: Actionable Troubleshooting Protocols – The "How"

To bypass these physicochemical barriers, we recommend three self-validating workflows depending on your downstream application .

Protocol A: Co-Solvency Approach (For in vitro assays)

Mechanism: Reduces the dielectric constant of the solvent system, accommodating the lipophilic bromophenyl group while preventing free base disproportionation.

  • Initial Solubilization: Weigh 10 mg of 4-(4-Bromophenyl)morpholine HCl into a clean glass vial.

  • Organic Phase: Add 100 µL of 100% DMSO. Vortex for 30 seconds until completely clear (creates a 100 mg/mL stock).

  • Aqueous Dilution: Dropwise, add 900 µL of a pre-mixed aqueous phase (e.g., 20% PEG-400 in pure water) while continuously vortexing to prevent localized precipitation.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If no pellet is visible, the molecule is fully solvated and stable.

Protocol B: Host-Guest Complexation (For biological/cell-based assays)

Mechanism: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that encapsulates the bromophenyl ring, shielding it from the aqueous environment, while its hydrophilic exterior maintains water solubility.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in pure Milli-Q water.

  • Drug Addition: Add 4-(4-Bromophenyl)morpholine HCl to achieve a target concentration of 5 mg/mL.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 15 minutes, then place on an orbital shaker for 2 hours to allow the inclusion complexes to form.

  • Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV (approx. 254 nm) against a standard curve to confirm the exact dissolved concentration.

Protocol C: Counterion Exchange (For in vivo formulations)

Mechanism: Swapping the hydrochloride counterion for a mesylate (methanesulfonate) counterion entirely bypasses the chloride common-ion effect encountered in gastric fluids or saline .

  • Free Base Conversion: Dissolve the HCl salt in pure water and adjust the pH to 9.0 using 1M NaOH to precipitate the free base. Extract with ethyl acetate and evaporate the solvent.

  • Salt Formation: Dissolve the isolated free base in minimal ethanol. Add 1.05 molar equivalents of methanesulfonic acid dropwise under constant stirring.

  • Crystallization: Cool the mixture to 4°C overnight to crystallize the mesylate salt. Filter and dry under vacuum.

  • Validation Step: Perform a comparative dissolution test in 0.9% NaCl. The newly synthesized mesylate salt will maintain a clear solution, whereas the original HCl salt will rapidly precipitate.

Workflow Start 4-(4-Bromophenyl)morpholine HCl Precipitates in Aqueous Media CheckBuffer Is the buffer chloride-rich? (e.g., PBS, Saline) Start->CheckBuffer CommonIon Diagnosis: Common Ion Effect CheckBuffer->CommonIon Yes CheckPH Is pH > pH_max? CheckBuffer->CheckPH No Sol1 Protocol C: Counterion Exchange (Mesylate Salt) CommonIon->Sol1 Disproportionation Diagnosis: Disproportionation CheckPH->Disproportionation Yes Sol3 Protocol A: Co-Solvency (DMSO/PEG400) CheckPH->Sol3 No (Intrinsic poor solubility) Sol2 Protocol B: Cyclodextrin Complexation (HP-β-CD) Disproportionation->Sol2 Disproportionation->Sol3

Decision tree for diagnosing and resolving aqueous solubility failures of hydrochloride salts.

Part 3: Quantitative Data & Method Comparison

Troubleshooting MethodPrimary Mechanism of ActionKey AdvantagePrimary LimitationExpected Solubility Gain
Protocol A: Co-Solvency Lowers dielectric constant of the solventRapid execution; requires no chemical modificationHigh DMSO/PEG levels may be cytotoxic to certain cell lines50x to 100x
Protocol B: Complexation Hydrophobic encapsulation of the bromophenyl ringHighly biocompatible; zero organic solvents requiredRequires high excipient ratio (20% w/v HP- β -CD)10x to 20x
Protocol C: Mesylate Salt Eliminates the chloride common-ion effectIdeal for in vivo dosing and physiological buffersRequires synthetic chemistry and recrystallization steps5x to 15x (in Saline)

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.[Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma Solutions.[Link]

Troubleshooting

Preventing thermal degradation of 4-(4-Bromophenyl)morpholine hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for handling 4-(4-Bromophenyl)morpholine hydrochloride .

Amine hydrochloride salts are foundational in pharmaceutical synthesis, but they present unique stability challenges. This guide moves beyond basic storage instructions to explain the causality behind thermal and oxidative degradation, ensuring your experimental workflows are robust and self-validating.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic pathways that compromise the integrity of 4-(4-Bromophenyl)morpholine HCl.

  • Hygroscopicity and Salt Dissociation: Amine hydrochloride salts are inherently hygroscopic, meaning they actively attract and retain moisture from the environment[1]. When exposed to humidity, the localized moisture lowers the activation energy required for the dissociation of the HCl salt, establishing an equilibrium that favors the formation of the free base.

  • Thermal 1,3-Intramolecular Hydrogen Shift: Once the free base is exposed, the morpholine ring becomes highly susceptible to thermal decomposition. Kinetic studies demonstrate that morpholine derivatives undergo a 1,3-intramolecular hydrogen shift at elevated temperatures, leading to ring opening and the generation of reactive ethenol and ethenamine intermediates[2].

  • Oxidative Ring Cleavage: In the presence of ambient oxygen and light, the morpholine moiety can undergo oxidative ring cleavage (C-N bond scission)[3]. This process generates a cascade of discolored polymeric byproducts.

Degradation A 4-(4-Bromophenyl)morpholine HCl (Stable Salt) B Moisture Absorption (Hygroscopic) A->B Humidity >30% C Free Base Formation (- HCl) B->C Dissociation D Oxidative Ring Cleavage (C-N Bond Scission) C->D O2 / Light E Thermal 1,3-H Shift (Ring Opening) C->E Heat (>40°C) F Discolored Degradants (Ethenol/Ethenamine) D->F E->F

Mechanistic pathway of moisture-induced thermal degradation and oxidation.

Part 2: Troubleshooting & FAQs

Q1: My stored batch of 4-(4-Bromophenyl)morpholine HCl has turned from a white powder to a yellow/light brown color. Is it still usable? A: No, discoloration is a definitive indicator of chemical degradation. It is well-documented that amines discolor (turning yellow, tan, or brown) during storage due to oxidation and the formation of complex impurities[4]. This color change indicates that the HCl salt has absorbed moisture, liberated the free base, and undergone oxidative ring cleavage. You must discard the discolored batch or perform a rigorous recrystallization (e.g., from hot ethanol/ethyl acetate with a drop of concentrated HCl) before use.

Q2: We store our compound at -20°C, but we still see degradation peaks in our LC-MS over time. Why? A: The degradation is likely occurring during the retrieval process, not during storage. If a cold vial is opened immediately at room temperature, atmospheric moisture instantly condenses on the hygroscopic powder[1]. Repeated freeze-thaw-open cycles introduce micro-environments of water, driving hydrolysis and thermal degradation once the vial is returned to room temperature. Solution: Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

Q3: What are the primary degradation peaks I should look for during stability testing? A: When performing stability-indicating LC-MS[5], monitor for mass shifts corresponding to debromination (less common without UV/catalyst) and morpholine ring opening. Look for lower molecular weight fragments such as ethanolamine or glycolic acid derivatives, which are classic markers of morpholine oxidative breakdown[3].

Part 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocols in your laboratory.

Protocol A: Inert-Atmosphere Aliquoting and Storage

To prevent the hygroscopic cascade that leads to thermal degradation, bulk supplies must be processed under strict environmental controls.

  • Drying: Place the bulk 4-(4-Bromophenyl)morpholine HCl in a vacuum oven at 35°C (do not exceed 40°C to prevent 1,3-H shifts) for 12 hours to remove residual manufacturing moisture.

  • Atmosphere Control: Transfer the dried powder directly into a nitrogen or argon-purged glovebox.

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Amber glass prevents photocatalytic oxidative ring cleavage[3]. Single-use aliquots prevent repeated moisture exposure during daily use.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Place the vials inside a secondary vacuum-sealed Mylar bag containing a silica gel desiccant pack.

  • Storage: Store the sealed bags at 4°C or -20°C.

Workflow Step1 1. Vacuum Drying (35°C, 12h) Step2 2. Glovebox Transfer (Argon/N2 Atmosphere) Step1->Step2 Step3 3. Single-Use Aliquoting (Amber Glass Vials) Step2->Step3 Step4 4. Secondary Sealing (Mylar Bag + Desiccant) Step3->Step4 Step5 5. Cold Storage (4°C to -20°C) Step4->Step5 Alert Critical: Equilibrate to Room Temp before opening to prevent condensation! Step5->Alert

Optimal inert-atmosphere handling and cold storage workflow.

Protocol B: Forced Degradation & Stability Testing (LC-MS)

Validate the stability of your compound using a forced degradation assay[5].

  • Preparation: Prepare a 1 mg/mL solution of 4-(4-Bromophenyl)morpholine HCl in HPLC-grade Acetonitrile/Water (50:50).

  • Thermal Stress: Incubate a 1 mL aliquot in a sealed ampoule at 60°C for 48 hours.

  • Oxidative Stress: Add 3% H₂O₂ to a second 1 mL aliquot and incubate at 25°C for 24 hours.

  • Analysis: Inject samples into a UPLC-MS system (C18 column, gradient elution of 0.1% Formic Acid in Water/Acetonitrile). Compare the chromatograms against a freshly prepared, unstressed control to identify degradation peaks (e.g., ethenol/ethenamine derivatives).

Part 4: Quantitative Degradation Data Summary

The following table summarizes the primary degradation stressors, their observed chemical effects, and the required preventative strategies.

StressorMechanism of DegradationObserved EffectPrevention Strategy
Moisture (>30% RH) Salt dissociation; lowers activation energy for breakdownPowder clumping; increased baseline impurities in LC-MSStore with desiccants; equilibrate cold vials to RT before opening.
Heat (>40°C) 1,3-intramolecular hydrogen shift[2]Generation of ethenol/ethenamine fragments; loss of active APIVacuum dry at ≤35°C; store bulk at 4°C or -20°C.
Oxygen / Light Photocatalytic oxidative ring cleavage[3]Discoloration (yellow/brown)[4]; C-N bond scissionAliquot in amber glass vials; backfill with Argon/N₂.

References

  • [2] A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ACS Publications. Available at: [Link]

  • [4] Amine decolorization - JP5785262B2. Google Patents. Available at:

  • [5] Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities.... PMC (NIH). Available at:[Link]

  • [1] Trapped Contaminants. Foresite, Inc. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 4-(4-Bromophenyl)morpholine Hydrochloride

Introduction 4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7) is a versatile and critical intermediate utilized in the synthesis of bioactive molecules, analgesics, and specialty polymers[1]. Because this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7) is a versatile and critical intermediate utilized in the synthesis of bioactive molecules, analgesics, and specialty polymers[1]. Because this compound is frequently synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, crude batches are highly susceptible to trace contamination. These impurities can poison downstream catalysts, skew biological assays, or cause elemental analysis failures.

This guide provides process chemists with self-validating troubleshooting protocols to systematically identify, isolate, and eliminate trace impurities from bulk batches.

Section 1: Impurity Profiling & Causality

Before initiating any purification workflow, you must identify the chemical nature of the contaminant. The morpholine ring's secondary amine characteristics and the bromophenyl moiety dictate the compound's reactivity, coordination chemistry, and solubility profile[2].

Table 1: Quantitative & Qualitative Profiling of Common Trace Impurities

Impurity TypeOrigin / CausalityAnalytical SignatureTypical Concentration
Palladium (Pd) Residues Catalyst carryover from Buchwald-Hartwig coupling. Pd strongly coordinates to the morpholine nitrogen[3].ICP-MS: >50 ppm Pd; Visual: Gray/black discoloration.50 - 500 ppm
Phosphine Ligands/Oxides Unreacted ligands (e.g., BINAP, P(o-tol)3) or their oxidized byproducts[4].31P NMR: Peaks ~25-30 ppm; HPLC: Broad lipophilic peaks.0.5% - 2.0%
1,4-Dibromobenzene Unreacted starting material. Highly lipophilic; co-crystallizes if the solvent polarity is too low.GC-MS: m/z 236; 1H NMR: Singlet at ~7.4 ppm.0.1% - 1.5%
Positional Isomers Impure starting materials (e.g., 1,3-dibromobenzene contamination).HPLC: Closely eluting peaks; 1H NMR: Multiplets in aromatic region.< 0.5%
Section 2: Troubleshooting FAQs & Self-Validating Protocols
Q1: My batch fails the heavy metal limit test (>10 ppm Pd) and has a dark tint. How can I selectively remove palladium without losing my API?

Causality: Palladium complexes strongly with the morpholine nitrogen. Simple recrystallization of the hydrochloride salt is often insufficient because the Pd-amine complex co-precipitates within the crystal lattice, leading to yield losses of up to 1% per recrystallization cycle without effectively clearing the metal[5]. Solution: Utilize functionalized silica metal scavengers (e.g., thiol- or thiourea-functionalized silica) on the free-base form of the compound. Silica scavengers can remove >98.2% of Pd and require significantly less reactor space compared to activated carbon[6].

Protocol 1: Step-by-Step Metal Scavenging

  • Free-basing: Suspend 10 g of crude 4-(4-Bromophenyl)morpholine HCl in 100 mL of Ethyl Acetate (EtOAc). Add 50 mL of 1M NaOH (aq) and stir vigorously until the solid is fully dissolved.

  • Phase Separation: Separate the organic layer. Wash with 50 mL of brine to remove residual aqueous salts, then dry the organic phase over anhydrous Na2SO4.

  • Scavenging: Add 3–5 equivalents (relative to estimated Pd content, typically 0.5-1.0 g) of a thiol-functionalized silica scavenger (e.g., MP-TMT or Si-Thiol) to the organic solution.

  • Incubation: Stir the mixture at room temperature for 4–16 hours.

    • Self-Validation Check: Monitor the solution visually; it should transition from a dark yellow/brown tint to pale yellow or colorless as the Pd transfers from the amine to the higher-affinity thiol resin.

  • Filtration: Filter the suspension through a Celite pad to remove the Pd-bound resin. Wash the pad with 20 mL of clean EtOAc to ensure complete recovery of the free amine.

Q2: How do I remove unreacted 1,4-dibromobenzene and phosphine oxides while reforming the hydrochloride salt?

Causality: Neutral organics like 1,4-dibromobenzene and phosphine oxides are highly soluble in moderately polar organic solvents (like EtOAc or diethyl ether) but lack a basic nitrogen, meaning they cannot form salts[7]. By carefully selecting the solvent system during the re-salting process, these neutral impurities remain dissolved in the mother liquor while the target HCl salt precipitates out of solution.

Protocol 2: Re-salting and Crystallization

  • Concentration: Take the Pd-free EtOAc filtrate from Protocol 1 and concentrate it in vacuo to approximately 30 mL.

  • Salt Formation: Cool the solution to 0–5 °C in an ice bath. Slowly add 1.1 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise under continuous stirring.

  • Crystallization: A white to off-white precipitate of 4-(4-Bromophenyl)morpholine hydrochloride will form immediately. Stir for an additional 30 minutes at 0 °C to maximize the thermodynamic yield of the crystal lattice.

  • Washing: Filter the crystals under vacuum. Wash the filter cake with cold diethyl ether (2 x 15 mL) to strip away the mother liquor containing any residual lipophilic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • Self-Validation Check: The melting point of the isolated solid should be sharp. The freebase melts at 114-118 °C[8], while the pure HCl salt will exhibit a significantly higher, distinct melting point. A depressed or broad melting range indicates trapped solvent or residual organics.

Section 3: Visualized Experimental Workflow

The following diagram illustrates the logical relationship between the chemical state of the compound and the purification techniques applied to isolate the pure hydrochloride salt.

PurificationWorkflow Start Crude 4-(4-Bromophenyl)morpholine HCl (Trace Pd, Neutral Organics) Freebase 1. Free-basing (Add NaOH/Aq, Extract with EtOAc) Start->Freebase Aqueous Aqueous Waste (Inorganic Salts) Freebase->Aqueous Phase Sep Organic Organic Phase (Free Amine + Pd + Organics) Freebase->Organic Phase Sep Scavenger 2. Metal Scavenging (Add Thiol-Silica, Stir 4-16h) Organic->Scavenger Filtration Filtration (Remove Pd-Scavenger) Scavenger->Filtration Resalting 3. Re-salting & Crystallization (Add HCl in Ether) Filtration->Resalting Pd-free filtrate MotherLiquor Mother Liquor (Retains Neutral Organics) Resalting->MotherLiquor Filtration Pure Pure 4-(4-Bromophenyl)morpholine HCl (>99% Purity, <10 ppm Pd) Resalting->Pure Crystallization

Workflow for the purification of 4-(4-Bromophenyl)morpholine HCl via free-basing & metal scavenging.

Section 4: References
  • Title: Palladium Extraction Following Metal-Catalyzed Reactions | Source: Organic Process Research & Development - ACS Publications | URL: [Link]

  • Title: Metal Scavengers in Process Chemistry An Investigative Study | Source: Biotage | URL: [Link]

  • Title: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution | Source: ResearchGate | URL: [Link]

  • Title: Purification of Buchwald-Hartwig amination | Source: Chemistry Stack Exchange | URL: [Link]

  • Title: Buchwald-Hartwig Amination | Source: ACS GCI Pharmaceutical Roundtable Reagent Guides | URL: [Link]

Sources

Troubleshooting

Reducing byproduct formation in 4-(4-Bromophenyl)morpholine hydrochloride reactions

Technical Support Center: Troubleshooting 4-(4-Bromophenyl)morpholine Hydrochloride Reactions Introduction 4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7)[1] is a highly versatile aryl halide utilized exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-(4-Bromophenyl)morpholine Hydrochloride Reactions

Introduction 4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7)[1] is a highly versatile aryl halide utilized extensively in cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings) for pharmaceutical development[2]. However, the presence of the hydrochloride salt and the electron-donating morpholine moiety can complicate catalytic cycles, leading to stalled reactions and specific byproducts such as hydrodehalogenation and homocoupling[3]. This guide provides field-proven troubleshooting strategies to optimize your yields and ensure scientific rigor in your workflows.

FAQ & Troubleshooting Guide

Q1: My reaction is stalling, and LC-MS shows mostly unreacted 4-(4-Bromophenyl)morpholine. What is going wrong? A: The most common failure point when using the hydrochloride salt form is incorrect base stoichiometry. In a standard Suzuki-Miyaura coupling, the base is required to convert the neutral boronic acid into the highly reactive organoborate anion [R-B(OH)3]-, which is essential for the transmetalation step[4].

  • The Causality: If you use a standard 1.5 to 2.0 equivalents of base, exactly 1.0 equivalent is immediately consumed to neutralize the morpholine hydrochloride salt[1]. This leaves an insufficient concentration of base to drive the catalytic cycle, causing the reaction to stall at the Ar-Pd(II)-Br intermediate[4].

  • The Solution: Adjust your stoichiometry. Add an additional 1.0 to 1.5 equivalents of base (totaling 2.5–3.5 equiv) to account for the salt neutralization. Alternatively, pre-treat the substrate with an aqueous base and extract the free base (CAS: 30483-75-1)[2] prior to the reaction.

Q2: I am observing a significant amount of 4-phenylmorpholine (desbromo byproduct). How do I suppress this? A: You are observing hydrodehalogenation.

  • The Causality: After the oxidative addition of 4-(4-Bromophenyl)morpholine to Pd(0), the resulting Pd(II) complex can undergo an unproductive side reaction. If the reductive elimination is slow, the Pd complex can abstract a hydride from an amine base or an alcoholic solvent (via beta-hydride elimination), forming a Pd-hydride species that reductively eliminates to yield the dehalogenated arene[3][5].

  • The Solution: To overcome the hydrodehalogenation pathway, you must accelerate the desired reductive elimination[5]. Switch to sterically hindered, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., t-BuXPhos or BrettPhos)[6]. Furthermore, avoid secondary alcohols (like isopropanol) as solvents, as they are excellent hydride donors.

Q3: My analysis shows a mass corresponding to a biphenyl derivative. Why is homocoupling occurring? A: Homocoupling of the aryl bromide is typically an oxidative side reaction.

  • The Causality: If the reaction mixture is not strictly anaerobic, molecular oxygen oxidizes the Pd(0) species to Pd(II) without the aryl halide, or it facilitates a secondary transmetalation cycle where two aryl groups bind to the same Pd center, leading to an Ar-Ar reductive elimination[3].

  • The Solution: Implement rigorous solvent degassing. A simple nitrogen purge is often insufficient. Utilize the Freeze-Pump-Thaw method (minimum 3 cycles) or sparge the solvent with Argon for at least 30 minutes prior to adding the palladium catalyst.

Quantitative Data: Impact of Reaction Parameters on Byproduct Formation

Reaction ParameterConditionPrimary OutcomeDehalogenation (%)Homocoupling (%)Target Yield (%)
Base Equivalents 1.5 equiv K2CO3Stalled transmetalation~5%<2%<20%
Base Equivalents 3.0 equiv K2CO3Complete salt neutralization<2%<2%>85%
Ligand Choice PPh3Slow reductive elimination~15-20%~5%40-50%
Ligand Choice t-BuXPhosAccelerated coupling<2%<1%>90%
Atmosphere Open to Air / Poor N2Pd oxidation<5%~25-30%<30%
Atmosphere Argon Sparged (30 min)Anaerobic cycle maintained<2%<1%>90%

(Note: Data synthesized from standard optimization matrices for aryl bromide cross-couplings[3][5][6].)

Mechanistic & Workflow Visualizations

G A 4-(4-Bromophenyl)morpholine HCl B Oxidative Addition to Pd(0) A->B Pd Catalyst C Ar-Pd(II)-Br Complex B->C D Transmetalation / Amine Binding C->D Sufficient Base (>2.5 eq) G O2 Exposure C->G Poor Degassing I Beta-Hydride Elimination C->I Slow Reductive Elimination E Reductive Elimination D->E F Desired Cross-Coupled Product E->F Bulky Ligand (t-BuXPhos) H Homocoupling (Biphenyl) G->H J Hydrodehalogenation (Desbromo) I->J

Mechanistic pathways of 4-(4-Bromophenyl)morpholine cross-coupling and byproducts.

Workflow S1 1. Salt Neutralization (Add >2.5 eq Base) S2 2. Solvent Degassing (Argon Sparging) S1->S2 S3 3. Catalyst/Ligand Addition S2->S3 S4 4. Thermal Heating (80-110 °C) S3->S4 S5 5. Aqueous Workup & Extraction S4->S5

Optimized experimental workflow for 4-(4-Bromophenyl)morpholine hydrochloride reactions.

Self-Validating Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol is designed to couple 4-(4-Bromophenyl)morpholine hydrochloride with a secondary amine while actively suppressing dehalogenation and homocoupling[6].

Reagents & Materials:

  • 4-(4-Bromophenyl)morpholine hydrochloride (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pre-catalyst: [Pd(allyl)Cl]2 (0.5 - 1.0 mol %)[6]

  • Ligand: t-BuXPhos (2.0 - 4.0 mol %)[6]

  • Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv - Critical for HCl salt)

  • Solvent: Anhydrous Toluene[6]

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of Argon.

  • Reagent Loading: Add 4-(4-Bromophenyl)morpholine hydrochloride, the secondary amine, and NaOtBu to the flask. Self-Validation Check: The excess base ensures the immediate in-situ generation of the free morpholine base without compromising the catalytic cycle.

  • Solvent Addition & Degassing: Add anhydrous toluene. Seal the vessel with a septum and sparge the mixture with Argon for 30 minutes using a submerged needle. Causality: Removing dissolved oxygen prevents the oxidation of Pd(0) and subsequent homocoupling[3].

  • Catalyst Activation: In a separate, argon-purged vial, pre-mix[Pd(allyl)Cl]2 and t-BuXPhos in a small volume of degassed toluene. Stir for 5 minutes until the active Pd(0) complex forms (indicated by a color change).

  • Reaction Initiation: Transfer the active catalyst solution to the main reaction vessel via syringe. Heat the mixture to 100 °C in a pre-heated oil bath[6].

  • Monitoring: Monitor the reaction via TLC or LC-MS. The use of t-BuXPhos should drive the reaction to completion within 4-12 hours, outpacing any beta-hydride elimination (dehalogenation) pathways[5][6].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry characterization of 4-(4-Bromophenyl)morpholine hydrochloride

Mass Spectrometry Characterization of 4-(4-Bromophenyl)morpholine Hydrochloride: A Comparative Guide Introduction to the Analytical Challenge 4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7) is a halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Characterization of 4-(4-Bromophenyl)morpholine Hydrochloride: A Comparative Guide

Introduction to the Analytical Challenge

4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7) is a halogenated cyclic amine salt frequently utilized as a building block in pharmaceutical synthesis[1]. The characterization of this compound presents a distinct analytical duality: it contains a highly diagnostic isotopic signature due to the presence of bromine, but its solid salt form complicates direct analysis by traditional gas-phase methods.

As an application scientist, approaching this molecule requires understanding its phase behavior and ionization mechanics. This guide objectively compares Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact (GC-EI-MS) for its characterization, detailing the causality behind sample preparation choices and providing self-validating experimental protocols.

Technology Comparison: Soft vs. Hard Ionization

Choosing the correct ionization source is the most critical step in mass spectrometry[2]. For a hydrochloride amine salt, physicochemical properties dictate the workflow:

  • LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) is exceptionally well-suited for polar compounds and pre-formed ions[2]. Because 4-(4-Bromophenyl)morpholine is already protonated in its hydrochloride salt form, dissolving it in a polar solvent system directly yields the [M+H]+ ion. While compounds containing halogen atoms can sometimes exhibit a lower predicted ESI response compared to non-halogenated analogs due to changes in surface tension[3], ESI's gentle nature preserves the intact molecular ion, allowing for immediate identification of the bromine isotope pattern.

  • GC-EI-MS (Hard Ionization): Electron Impact (EI) relies on bombarding gas-phase molecules with high-energy electrons (typically 70 eV), which causes extensive fragmentation[4]. This technique provides a rich "fingerprint" for structural elucidation[2]. However, EI requires the analyte to be volatile and thermally stable[4]. Injecting a hydrochloride salt directly into a GC inlet at 250°C will result in thermal degradation and inlet contamination. Therefore, the salt must be converted to its neutral free-base form prior to analysis.

Experimental Workflows & Self-Validating Protocols

G cluster_LC LC-ESI-MS/MS Workflow cluster_GC GC-EI-MS Workflow Start 4-(4-Bromophenyl)morpholine HCl (Solid Salt) Dilute Direct Dilution (Polar Solvent + 0.1% FA) Start->Dilute LLE Free-basing (pH > 10) & Hexane Extraction Start->LLE LC RP-HPLC Separation Dilute->LC ESI ESI(+) Ionization Yields[M+H]+ LC->ESI Data Mass Spectrometry Data Analysis (Isotope Pattern Recognition) ESI->Data GC Capillary GC Separation LLE->GC EI EI Ionization (70 eV) Yields M+• GC->EI EI->Data

Workflow comparison for LC-ESI-MS and GC-EI-MS analysis of halogenated amine salts.

Protocol A: LC-ESI-MS/MS (Direct Salt Analysis)

Causality: This workflow leverages the pre-existing charge of the salt. Adding formic acid ensures the morpholine nitrogen remains fully protonated during droplet desolvation, maximizing ion transmission.

  • Sample Preparation: Dissolve 1.0 mg of 4-(4-Bromophenyl)morpholine hydrochloride in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (both aqueous and organic phases modified with 0.1% Formic Acid).

  • Ionization: Operate the MS in ESI positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • System Validation: Verify the presence of a 1:1 intensity doublet at m/z 242.0 and 244.0. If the doublet is absent, the compound has either degraded or the halogen has been cleaved in solution.

Protocol B: GC-EI-MS (Free-Basing and Extraction)

Causality: The pKa of the morpholine nitrogen is approximately 8.3. Raising the pH above 10 forces the equilibrium entirely toward the neutral free base, which partitions into the organic phase and is volatile enough for GC analysis.

  • Free-Basing: Dissolve 5.0 mg of the salt in 2.0 mL of HPLC-grade water. Add 0.1 M NaOH dropwise.

  • Validation Step 1: Test the aqueous layer with pH paper to ensure pH > 10. Do not proceed if pH < 10, as the protonated salt will not extract into the organic layer.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Hexane. Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Validation Step 2: Collect the upper hexane layer and pass it through a small bed of anhydrous sodium sulfate ( Na2​SO4​ ). Moisture entering the GC will degrade the stationary phase and shift retention times.

  • Analysis: Inject 1 µL into the GC-MS (Split ratio 10:1). Inlet temperature: 250°C. EI source: 70 eV[4].

Quantitative Data & Isotopic Signatures

Bromine naturally occurs as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). Any intact ion containing a single bromine atom will display a characteristic 1:1 doublet separated by 2 m/z units. This is the most critical diagnostic feature when reviewing the spectral data.

Table 1: Comparative Mass Spectrometry Data for 4-(4-Bromophenyl)morpholine

ParameterLC-ESI-MS/MS (Positive Mode)GC-EI-MS (70 eV)
Analyte Form Injected Intact Hydrochloride Salt (in solution)Neutral Free Base (extracted)
Primary Ion Form [M+H]+ (Protonated Molecule) M+∙ (Radical Cation)
Monoisotopic Mass ( 79Br ) 242.018 Da241.010 Da
Monoisotopic Mass ( 81Br ) 244.016 Da243.008 Da
Isotope Ratio Observed ~ 1:1~ 1:1
Key Fragments m/z 162 (Loss of HBr)m/z 198/200 (Morpholine cleavage)m/z 162 (Loss of Br)m/z 155/157 (Loss of morpholine)
Sensitivity High (Picogram range)Moderate (Nanogram range)

Fragmentation Pathways

Understanding the causality of fragmentation is essential for structural confirmation. In ESI-MS/MS, collision-induced dissociation (CID) of the [M+H]+ ion primarily targets the weakest bonds: the C-Br bond and the morpholine ring structure.

Frag M_ion [M+H]+ m/z 242 / 244 Frag1 Bromophenyl Cation m/z 155 / 157 M_ion->Frag1 Loss of Morpholine (-87 Da) Frag2 Morpholine Cleavage m/z 198 / 200 M_ion->Frag2 Loss of C2H4O (-44 Da) Frag3 Dehalogenated Core m/z 162 M_ion->Frag3 Loss of HBr (-80 / 82 Da)

Primary ESI-MS/MS fragmentation pathways for protonated 4-(4-Bromophenyl)morpholine.

References

  • Title: 4-(4-Bromophenyl)morpholine Hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Source: ResearchGate URL: [Link]

  • Title: Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL: [Link]

  • Title: Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Publish Comparison Guide: Spectrophotometric Determination of 4-(4-Bromophenyl)morpholine hydrochloride vs. Advanced Chromatographic Techniques

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Chemical Profile 4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7) is a critical halogenated aryl mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Chemical Profile

4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7) is a critical halogenated aryl morpholine derivative widely utilized as an intermediate in pharmaceutical synthesis and agrochemical development[1]. Accurate quantitative determination of this compound is essential for quality control, reaction monitoring, and residue analysis.

Because the compound exists as a hydrochloride salt, the morpholine nitrogen is protonated, temporarily masking its nucleophilic and electron-donating properties. This guide objectively compares a highly accessible Spectrophotometric Charge-Transfer Method against advanced instrumental alternatives—HPLC-UV and LC-MS/MS —providing field-proven methodologies, mechanistic causality, and comparative experimental data.

Mechanistic Causality: The Charge-Transfer Spectrophotometric Approach

Direct UV absorption of 4-(4-Bromophenyl)morpholine is often subject to matrix interference from other aromatic precursors. To achieve high selectivity without expensive chromatographic equipment, we utilize a Charge-Transfer (CT) Complexation strategy[2].

The Causality of the Assay:

  • Neutralization: The protonated morpholine nitrogen ( NH+ ) in the hydrochloride salt lacks an available lone pair. By treating the sample with a mild base, we liberate the free amine, exposing the nitrogen's non-bonding (n) electrons.

  • n- π∗ Interaction: We introduce 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful π -electron acceptor. The morpholine nitrogen acts as an n-electron donor, transferring an electron to the DDQ π -system[3].

  • Radical Anion Formation: This electron transfer results in the dissociation of the complex into highly colored DDQ radical anions, which exhibit a strong, stable bathochromic shift with a maximum absorbance ( λmax​ ) at approximately 460 nm[4].

CT_Mechanism A 4-(4-Bromophenyl)morpholine (n-Electron Donor) C Charge-Transfer Complex (Radical Anion) A->C n-π* Interaction B DDQ Reagent (π-Electron Acceptor) B->C D Spectrophotometric Measurement (λmax ~460 nm) C->D Absorbance Reading

Mechanism of charge-transfer complexation between morpholine donor and DDQ acceptor.

Protocol 1: Spectrophotometric Determination (DDQ Method)

Self-Validating System: This protocol includes a reagent blank to baseline the intrinsic absorbance of unreacted DDQ, ensuring only the target complex is quantified.

Reagents:

  • 0.1% (w/v) DDQ in analytical grade acetonitrile[2].

  • 0.1 M NaOH (for neutralization).

  • Chloroform or Dichloromethane (extraction solvent).

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 10.0 mg of 4-(4-Bromophenyl)morpholine hydrochloride and dissolve in 10 mL of distilled water.

  • Free Base Liberation: Add 2.0 mL of 0.1 M NaOH to the solution to deprotonate the hydrochloride salt. Extract the liberated free base using 10 mL of chloroform. Separate the organic layer and dry over anhydrous sodium sulfate.

  • Complexation: Transfer aliquots (0.5 - 3.0 mL) of the organic extract into 10 mL volumetric flasks. Add 1.0 mL of the 0.1% DDQ acetonitrile solution to each flask[4].

  • Incubation: Allow the reaction mixture to stand at room temperature (25°C) for 10 minutes to ensure complete radical anion formation. Dilute to the mark with acetonitrile.

  • Measurement: Measure the absorbance at 460 nm against a reagent blank (prepared simultaneously without the analyte) using a UV-Vis spectrophotometer.

  • Validation: Plot a calibration curve. Beer’s law is typically obeyed in the concentration range of 5.0 – 50.0 µg/mL.

Alternative Methodologies: Chromatographic Techniques

While spectrophotometry is cost-effective, complex matrices (e.g., biological fluids or agricultural residues) necessitate chromatographic separation.

Protocol 2: HPLC-UV Analysis

To avoid the matrix interferences common in direct UV reading, morpholine derivatives can be derivatized with 1-naphthylisothiocyanate (NIT) to form a stable thiourea derivative, enhancing UV detectability[5].

  • Derivatization: React the neutralized sample extract with NIT in acetonitrile.

  • Separation: Inject into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of Acetonitrile:Water (60:40 v/v).

  • Detection: Monitor UV absorbance at 254 nm. This method provides excellent repeatability (RSD < 5.5%)[5].

Protocol 3: LC-MS/MS Analysis

For ultra-trace residue determination (e.g., environmental or food safety testing), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, bypassing the need for derivatization[6].

  • Extraction: Extract the sample using 1% acetic acid in methanol to maintain the analyte in its ionized (protonated) state, which is ideal for electrospray ionization (ESI+)[7].

  • Separation: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system with a binary gradient of 20 mM ammonium formate and acetonitrile.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the bromophenyl morpholine moiety.

Workflow cluster_Spec Spectrophotometry (DDQ) cluster_LCMS LC-MS/MS (Ultra-Trace) Sample 4-(4-Bromophenyl)morpholine HCl Sample Preparation S1 Neutralization (Free Base) Sample->S1 L1 Extract (1% Acetic Acid/MeOH) Sample->L1 S2 Add DDQ in Acetonitrile S1->S2 S3 Measure Absorbance (460 nm) S2->S3 L2 UPLC Separation L1->L2 L3 MRM Mass Detection (ESI+) L2->L3

Workflow comparison: Spectrophotometric determination vs. LC-MS/MS analysis.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three analytical approaches, enabling researchers to select the optimal method based on their laboratory's infrastructure and sensitivity requirements.

ParameterSpectrophotometry (DDQ CT)HPLC-UV (NIT Derivatization)LC-MS/MS (Direct)
Primary Mechanism n- π∗ Charge-TransferChromatographic + UV AbsorptionChromatographic + Mass/Charge
Pre-treatment Neutralization requiredNeutralization + DerivatizationDirect acidic extraction
Linear Range 5.0 – 50.0 µg/mL0.5 – 100 µg/mL5.0 – 300 µg/L (ppb)
Limit of Detection (LOD) ~1.5 µg/mL~0.1 µg/mL~2.0 µg/kg
Throughput/Time Fast (~15 mins/sample)Moderate (~30 mins/sample)High (Rapid UPLC, ~5 mins)
Equipment Cost Low (< $5,000)Moderate (~$30,000)High (> $200,000)
Best Use Case Bulk drug QC, synthesis monitoringRoutine purity analysisUltra-trace residue analysis

Conclusion: For routine laboratory monitoring and bulk synthesis verification of 4-(4-Bromophenyl)morpholine hydrochloride, the DDQ-based spectrophotometric method offers an elegant, self-validating, and cost-effective solution. However, if the analyte must be quantified in complex biological matrices or at parts-per-billion (ppb) levels, LC-MS/MS remains the undisputed, albeit capital-intensive, superior choice.

References

  • NextSDS. "4-(4-Bromophenyl)morpholine Hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Omer, Khalida. "Selective Spectrophotometric Determination of Morpholine in the presence of some Nitrogen Compounds." ResearchGate, Dec. 2020. Available at:[Link]

  • Veeraiah, T., et al. "Synthesis, spectroscopic, thermal and structural investigations of charge-transfer complexes." Asian Journal of Research in Chemistry, Sep. 2014. Available at:[Link]

  • National Institute for Working Life. "Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis." ResearchGate. Available at:[Link]

  • Huong, P. T. M., et al. "Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS)." Vietnam Journal of Food Control (VJFC), Dec. 2021. Available at:[Link]

  • Refat, M.S., et al. "Validated spectrophotometric methods for the determination of bifonazole in pharmaceuticals by charge transfer complexation." Arabian Journal of Chemistry, 2010. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)morpholine Hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical reagents, from init...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-Bromophenyl)morpholine hydrochloride, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere instruction and to build a framework of understanding, ensuring that these procedures become an intrinsic part of your laboratory's safety culture.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the substance's intrinsic hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. 4-(4-Bromophenyl)morpholine hydrochloride is a halogenated organic compound. While a comprehensive Safety Data Sheet (SDS) for the hydrochloride salt is not always readily available, we can infer its hazard profile by examining its constituent parts: the bromophenylmorpholine base and the hydrochloride salt.

The free base, 4-(4-Bromophenyl)morpholine, is known to be an irritant.[1] The addition of the hydrochloride salt likely renders the compound acidic and potentially corrosive, a characteristic seen in similar halogenated amine hydrochlorides. Therefore, a cautious approach is warranted, treating the compound as both an irritant and a potential corrosive.

Table 1: Hazard Profile of 4-(4-Bromophenyl)morpholine and Related Compounds

Hazard Classification GHS Code Signal Word Description Source
Skin Corrosion/Irritation H315 Warning Causes skin irritation. [1]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation. [1]
Specific target organ toxicity — single exposure H335 Warning May cause respiratory irritation. [1]

| Corrosive Solid (Inferred) | N/A | Danger | May cause severe skin burns and eye damage. | |

Based on this profile, appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times when handling this compound.

Part 2: The Critical Importance of Waste Segregation

The single most important principle in chemical waste management is proper segregation. Co-mingling incompatible waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs. 4-(4-Bromophenyl)morpholine hydrochloride falls decisively into the halogenated organic waste category due to the presence of bromine on the phenyl ring.[2]

Protocol for Waste Collection and Containment
  • Select the Correct Waste Container: Use a designated hazardous waste container that is compatible with halogenated organic solids. This container should be in good condition, with a secure, threaded cap to prevent leaks and vapor release.[3]

  • Proper Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[3] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 4-(4-Bromophenyl)morpholine hydrochloride." Do not use abbreviations or chemical formulas.[3]

    • Appropriate hazard pictograms (e.g., irritant, corrosive).

  • Accumulation: Keep the waste container closed at all times except when actively adding waste.[3] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong bases or oxidizers.

Part 3: Disposal Decision Workflow

The logical process for determining the correct waste stream is a critical, self-validating system. The following diagram illustrates the decision-making workflow that ensures 4-(4-Bromophenyl)morpholine hydrochloride is managed correctly.

G start Begin Waste Disposal (4-(4-Bromophenyl)morpholine HCl) is_solid Is the waste a solid or liquid? start->is_solid is_halogenated Does the molecule contain F, Cl, Br, or I? is_solid->is_halogenated Solid non_halogenated Collect in NON-HALOGENATED Organic Waste is_halogenated->non_halogenated No halogenated Collect in HALOGENATED Organic Waste is_halogenated->halogenated Yes (Bromine present) final_disposal Arrange Pickup by EHS or Licensed Contractor halogenated->final_disposal

Caption: Waste disposal decision workflow for 4-(4-Bromophenyl)morpholine HCl.

This workflow provides an unambiguous path: the presence of bromine classifies the compound as a halogenated waste, directing it to the appropriate and more protective disposal stream.[2][4]

Part 4: Step-by-Step Disposal and Decontamination Procedures

This section provides the operational plan for handling the waste from the lab bench to its final collection point.

Step 1: Don Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemically resistant gloves (nitrile is appropriate for incidental contact).

  • Body Protection: Wear a standard laboratory coat.

Step 2: Prepare the Waste for Disposal
  • Ensure all residual 4-(4-Bromophenyl)morpholine hydrochloride is in a solid form.

  • If dealing with contaminated items (e.g., weighing paper, gloves), they must be placed in the same halogenated organic waste container.

Step 3: Transfer Waste to the Designated Container
  • Carefully transfer the solid waste into the pre-labeled Halogenated Organic Waste container, minimizing the creation of dust.[5]

  • Securely close the container lid immediately after adding the waste.

Step 4: Spill and Decontamination Protocol
  • In the event of a small spill, cordon off the area.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Sweep up the absorbent material and place it in the designated halogenated organic waste container.[5]

  • Clean the spill area with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste in the same container.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step 5: Final Disposal Arrangement
  • Chemical waste must be disposed of through a licensed waste disposal company or your institution's EHS department.

  • Never dispose of 4-(4-Bromophenyl)morpholine hydrochloride in the regular trash or down the drain.[6]

  • The standard and required treatment method for halogenated organic waste is high-temperature incineration at a regulated facility, which ensures the complete destruction of the compound.[2][7]

Part 5: Ensuring Authoritative and Trustworthy Practices

Adherence to these protocols is not merely a matter of following rules; it is about creating a self-validating system of safety. By correctly identifying, segregating, and containing hazardous waste at the point of generation, you mitigate risks of exposure, environmental contamination, and regulatory non-compliance. These procedures are aligned with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA), which prohibits the land disposal of untreated halogenated organic wastes.[7] Your institution's EHS department is your primary resource for ensuring compliance with all local and national regulations.

By integrating these expert-validated procedures into your daily workflow, you contribute to a safer laboratory environment and uphold the highest standards of scientific and environmental integrity.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97%. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/591777]
  • NextSDS. (n.d.). 4-(4-Bromophenyl)morpholine Hydrochloride — Chemical Substance Information. Retrieved from NextSDS website. [Link: https://www.nextsds.com/substance/1186663-63-7]
  • TCI Chemicals. (2025, March 26). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • Carl ROTH. (n.d.). Morpholine - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride. Retrieved from Fisher Scientific website. [Link: https://www.fishersci.com/sds/02951]
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIs website. [Link: https://nepis.epa.gov/Exe/ZyNET.exe/30000Q1O.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1986+Thru+1990&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C86thru90%5CTxt%5C00000007%5C30000Q1O.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x10&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1]
  • Oregon State University. (n.d.). Hazardous Waste Reduction.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from ACS website. [Link: https://www.acs.
  • Fisher Scientific. (2010, August 6). Safety Data Sheet: Morpholine. Retrieved from Fisher Scientific website. [Link: https://www.fishersci.com/sds/13780]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 4-(4-Bromophenyl)morpholine Hydrochloride

Executive Summary 4-(4-Bromophenyl)morpholine hydrochloride (CAS 1186663-63-7) is a highly versatile intermediate utilized extensively in pharmaceutical development, particularly in the synthesis of analgesics, anti-infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Bromophenyl)morpholine hydrochloride (CAS 1186663-63-7) is a highly versatile intermediate utilized extensively in pharmaceutical development, particularly in the synthesis of analgesics, anti-inflammatory agents, and therapeutics targeting neurological disorders[1]. While its free base form (CAS 30483-75-1) is a crystalline solid, the hydrochloride salt formulation significantly alters its physical handling characteristics.

This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile: Understanding the Causality

To effectively protect yourself, you must understand why this chemical behaves the way it does. The hazards of 4-(4-Bromophenyl)morpholine hydrochloride are intrinsically linked to its molecular structure:

  • The Hydrochloride Salt Formulation: Salt forms of organic compounds are highly crystalline and prone to static charge buildup. When mechanically agitated (e.g., scooping or transferring), they generate fine, invisible micro-aerosols. This dust easily bypasses standard surgical masks, leading to direct inhalation.

  • The Morpholine Ring: Morpholine derivatives are known respiratory and ocular irritants. If morpholine dust or vapor contacts the eyes, it can cause transient corneal edema—a condition where laboratory workers experience foggy vision and "halos" around lights[2].

  • The Bromophenyl Group: The addition of a halogenated aromatic ring increases the molecule's lipophilicity. While the solid salt has low skin penetration, if the compound is dissolved in an organic solvent (e.g., Dichloromethane or DMF) during synthesis, the solvent acts as a carrier, allowing the brominated compound to rapidly permeate compromised skin barriers.

Table 1: GHS Classification & Safety Parameters

Data derived from standardized safety assessments for 4-(4-Bromophenyl)morpholine derivatives[3].

Hazard ParameterClassification / ValueScientific Implication
GHS Hazard Codes H315, H319, H335Causes skin irritation, serious eye irritation, and respiratory tract irritation.
Storage Class Class 11 (Combustible Solids)Must be stored away from strong oxidizing agents in a dry, room-temperature environment.
Target Organs Respiratory System, Eyes, SkinPrimary exposure routes are inhalation of salt dust and ocular absorption.
Signal Word WARNING Requires mandatory PPE and engineering controls (fume hood) during all open-container handling.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to PPE. The selection must be dictated by the physical state of the compound during your specific experimental workflow.

Respiratory Protection (Critical)
  • Dry Powder Handling: If weighing outside of a Class II Biological Safety Cabinet (BSC) or chemical fume hood, a NIOSH-approved N95 or European FFP2/FFP3 particulate respirator is mandatory. Standard surgical masks offer zero protection against aerosolized hydrochloride salts.

  • Fume Hood Operations: When handled inside a certified fume hood with a face velocity of 80–100 fpm, standard laboratory ventilation is sufficient, and a respirator may be omitted.

Dermal Protection (Gloves)
  • For Solid/Powder Handling: Standard Nitrile Rubber (NBR) gloves (minimum thickness >0.11 mm) provide excellent protection against the dry powder[4]. Ensure gloves are anti-static if possible, to prevent the powder from clinging to your hands.

  • For Solution Handling (Solvent Dependent): If the compound is dissolved in halogenated solvents (e.g., Dichloromethane) or strong amides (e.g., DMF), nitrile will degrade rapidly. You must switch to Fluoro-rubber (FKM) or Laminate film gloves to prevent the solvent from carrying the brominated compound through the glove matrix[5].

Ocular Protection
  • Chemical Safety Goggles: Tight-fitting, indirect-vented chemical safety goggles are required[5].

  • Operational Rule:Never wear contact lenses when handling morpholine derivatives. Vapors and micro-dust can become trapped behind the lens, concentrating the chemical against the cornea and exacerbating corneal edema[2].

Operational Workflow: Safe Handling & Weighing

Because hydrochloride salts are prone to static flyaway, the weighing process is the highest-risk step for exposure. Follow this self-validating protocol to ensure zero environmental contamination.

G N1 1. Fume Hood Preparation N2 2. Don PPE (N95, NBR Gloves) N1->N2 N3 3. Anti-Static Weighing N2->N3 N4 4. Seal & Transfer N3->N4 N5 5. Wet-Wipe Decontamination N4->N5

Standard operating procedure for weighing 4-(4-Bromophenyl)morpholine HCl.

Step-by-Step Methodology:
  • Fume Hood Preparation: Clear the fume hood of clutter to ensure laminar airflow. Place an anti-static mat or use an anti-static gun (Zerostat) on the weighing balance.

  • Don PPE: Equip nitrile gloves, lab coat, and chemical goggles.

  • Anti-Static Weighing: Use a grounded metal spatula (avoid plastic spatulas, which generate static). Weigh the compound directly into a pre-tared, sealable vial rather than open weigh boats to minimize surface area exposure.

  • Seal and Transfer: Cap the vial tightly before removing it from the fume hood.

  • Wet-Wipe Decontamination: Never dry-sweep spilled powder. Use a laboratory wipe dampened with water or ethanol to wipe down the balance and spatula. This dissolves the hydrochloride salt and prevents dust aerosolization.

Spill Response & Disposal Plan

In the event of a spill, your immediate objective is to prevent the solid from becoming airborne or the liquid from reaching drainage systems.

Spill Spill Spill Detected Assess Assess Physical State Spill->Assess Solid Dry Powder Assess->Solid Liquid In Solvent Solution Assess->Liquid WetWipe Damp Wipe (Prevent Aerosolization) Solid->WetWipe Absorb Apply Inert Absorbent Liquid->Absorb Dispose Hazardous Waste Incineration (Class 11) WetWipe->Dispose Absorb->Dispose

Decision tree for 4-(4-Bromophenyl)morpholine hydrochloride spill response.

Step-by-Step Spill Response:
  • Evacuate and Assess: Step back and determine if the spill is a dry powder or a solvent solution.

  • Solid Spills: Do not use a brush or vacuum (unless it is a certified HEPA-filtered chemical vacuum). Gently place damp paper towels over the powder to suppress dust, then carefully wipe it up.

  • Liquid Spills: Surround the spill with an inert chemical absorbent (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Disposal: Place all contaminated wipes, gloves, and absorbents into a clearly labeled, sealable hazardous waste container. 4-(4-Bromophenyl)morpholine hydrochloride must be disposed of as a Class 11 Combustible Solid via a licensed hazardous waste incineration facility[3]. Do not flush down the sink, as halogenated organics pose severe environmental toxicity risks to aquatic life[5].

References

  • Carl Roth. Morpholine Safety Data Sheet & Glove Compatibility. Retrieved from: [Link]

  • Carl Roth. Bromobenzene Safety Data Sheet & Glove Compatibility. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Bromophenyl)morpholine hydrochloride
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